molecular formula C10H10N2O4 B11727750 N-Methyl-3-(4-nitrophenyl)-3-oxopropanimine oxide

N-Methyl-3-(4-nitrophenyl)-3-oxopropanimine oxide

Cat. No.: B11727750
M. Wt: 222.20 g/mol
InChI Key: QUBIWEXDYPAGHX-UHFFFAOYSA-N
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Description

N-Methyl-3-(4-nitrophenyl)-3-oxopropanimine oxide is an organic compound characterized by the presence of a nitrophenyl group, a methyl group, and an oxopropanimine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(4-nitrophenyl)-3-oxopropanimine oxide typically involves the nitration of a precursor compound followed by subsequent reactions to introduce the methyl and oxopropanimine oxide groups. One common method involves the nitration of 3-phenylisoxazole to form 3-(4-nitrophenyl)isoxazole, which is then subjected to further chemical transformations to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions using nitric acid or sulfuric-nitric acid mixtures. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(4-nitrophenyl)-3-oxopropanimine oxide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under specific conditions to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-Methyl-3-(4-nitrophenyl)-3-oxopropanimine oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Methyl-3-(4-nitrophenyl)-3-oxopropanimine oxide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxopropanimine oxide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)isoxazole: A precursor in the synthesis of N-Methyl-3-(4-nitrophenyl)-3-oxopropanimine oxide.

    N-Methyl-3-(4-aminophenyl)-3-oxopropanimine oxide: A reduced form with an amino group instead of a nitro group.

    4-Nitrophenylacetic acid: A structurally related compound with similar functional groups.

Uniqueness

This compound is unique due to its combination of a nitrophenyl group and an oxopropanimine oxide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

N-methyl-3-(4-nitrophenyl)-3-oxopropan-1-imine oxide

InChI

InChI=1S/C10H10N2O4/c1-11(14)7-6-10(13)8-2-4-9(5-3-8)12(15)16/h2-5,7H,6H2,1H3

InChI Key

QUBIWEXDYPAGHX-UHFFFAOYSA-N

Canonical SMILES

C[N+](=CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])[O-]

Origin of Product

United States

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